2-(3-Chloro-2,6-difluorophenyl)ethanamine
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Overview
Description
2-(3-Chloro-2,6-difluorophenyl)ethanamine is an organic compound with the molecular formula C8H8ClF2N. It is a derivative of ethanamine, where the phenyl ring is substituted with chlorine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2,6-difluorophenyl)ethanamine typically involves the reaction of 3-chloro-2,6-difluorobenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2,6-difluorophenyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated amines.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-(3-Chloro-2,6-difluorophenyl)ethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2,6-difluorophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)ethanamine
- 2-(2,6-Dimethylphenoxy)ethanamine
- N-(2,4-Difluorophenyl)-3-(3-Fluorophenyl)-2-Propenamide
Uniqueness
2-(3-Chloro-2,6-difluorophenyl)ethanamine is unique due to the specific arrangement of chlorine and fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H8ClF2N |
---|---|
Molecular Weight |
191.60 g/mol |
IUPAC Name |
2-(3-chloro-2,6-difluorophenyl)ethanamine |
InChI |
InChI=1S/C8H8ClF2N/c9-6-1-2-7(10)5(3-4-12)8(6)11/h1-2H,3-4,12H2 |
InChI Key |
VWVZBSNOHDWNGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)CCN)F)Cl |
Origin of Product |
United States |
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